molecular formula C20H21ClN2O2S B5026517 3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B5026517
M. Wt: 388.9 g/mol
InChI Key: GHCRMLZAHCTPPQ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a pyrrolidine ring, and a furan ring

Properties

IUPAC Name

3-chloro-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-13-8-9-16(25-13)15(23-10-4-5-11-23)12-22-20(24)19-18(21)14-6-2-3-7-17(14)26-19/h2-3,6-9,15H,4-5,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCRMLZAHCTPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a furan boronic acid and a halogenated benzothiophene intermediate.

    Final Assembly: The final compound is assembled through an amide coupling reaction, where the carboxylic acid derivative of the benzothiophene reacts with an amine derivative of the pyrrolidine-furan moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzothiophene core, potentially leading to the formation of dihydrobenzothiophene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and pyrrolidine rings.

    Reduction Products: Dihydrobenzothiophene derivatives.

    Substitution Products: Substituted derivatives at the chloro group.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly for its interactions with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: The compound can be used as a probe to study the interactions of benzothiophene derivatives with biological macromolecules.

    Industrial Applications: The compound can be explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine and furan rings can enhance the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds such as raloxifene and bazedoxifene, which are used in the treatment of osteoporosis and breast cancer.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione derivatives, which have shown potential as inhibitors of various enzymes.

    Furan Derivatives: Compounds such as furan-2-carboxamide derivatives, which have been explored for their antimicrobial and anticancer properties.

Uniqueness

3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, a pyrrolidine ring, and a furan ring. This unique structure can confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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